molecular formula C25H21ClN2O2 B2463257 N-(4-chlorobenzyl)-4-ethoxy-2-phenylquinoline-6-carboxamide CAS No. 1114830-75-9

N-(4-chlorobenzyl)-4-ethoxy-2-phenylquinoline-6-carboxamide

Cat. No. B2463257
CAS RN: 1114830-75-9
M. Wt: 416.91
InChI Key: HCIRMENWNGUZLR-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoline, a class of organic compounds with a double-ring structure, one of which is a benzene ring and the other is a pyridine ring .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds are often synthesized through reactions involving chlorobenzyl derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a planar chlorobenzene ring with various substituents .


Chemical Reactions Analysis

In general, chlorobenzyl compounds can participate in various chemical reactions. For instance, 4-chlorobenzyl alcohol can be oxidized to 4-chlorobenzaldehyde .


Physical And Chemical Properties Analysis

Physical and chemical properties can vary widely depending on the specific structure of the compound. For instance, 4-chlorobenzyl chloride is a low-melting solid that is highly volatile .

Scientific Research Applications

Safety and Hazards

Safety data sheets for similar compounds indicate that they can cause skin and eye irritation, and they should not be ingested or inhaled .

Future Directions

While specific future directions for this compound are not available, research into similar compounds often involves further investigation into their biological activity and potential applications .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-ethoxy-2-phenylquinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O2/c1-2-30-24-15-23(18-6-4-3-5-7-18)28-22-13-10-19(14-21(22)24)25(29)27-16-17-8-11-20(26)12-9-17/h3-15H,2,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIRMENWNGUZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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